molecular formula C12H21NO2 B14254851 2,4,4-Trimethyl-1-(morpholin-4-yl)pent-2-en-1-one CAS No. 288093-77-6

2,4,4-Trimethyl-1-(morpholin-4-yl)pent-2-en-1-one

Katalognummer: B14254851
CAS-Nummer: 288093-77-6
Molekulargewicht: 211.30 g/mol
InChI-Schlüssel: AFXCMZAWQCQVJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,4-Trimethyl-1-(morpholin-4-yl)pent-2-en-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a morpholine ring attached to a pentenone backbone with three methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyl-1-(morpholin-4-yl)pent-2-en-1-one typically involves the reaction of 2,4,4-trimethyl-1-pentene with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and isolation to ensure the final product meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,4-Trimethyl-1-(morpholin-4-yl)pent-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2,4,4-Trimethyl-1-(morpholin-4-yl)pent-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4,4-Trimethyl-1-(morpholin-4-yl)pent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2,4,4-Trimethyl-1-(morpholin-4-yl)pent-2-en-1-one include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a morpholine ring and a pentenone backbone with three methyl groups. This structure imparts specific chemical and biological properties that make it valuable for various applications .

Eigenschaften

CAS-Nummer

288093-77-6

Molekularformel

C12H21NO2

Molekulargewicht

211.30 g/mol

IUPAC-Name

2,4,4-trimethyl-1-morpholin-4-ylpent-2-en-1-one

InChI

InChI=1S/C12H21NO2/c1-10(9-12(2,3)4)11(14)13-5-7-15-8-6-13/h9H,5-8H2,1-4H3

InChI-Schlüssel

AFXCMZAWQCQVJT-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(C)(C)C)C(=O)N1CCOCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.